N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide” is a type of triazole, which is a class of five-membered ring compounds containing three nitrogen atoms . Triazoles have been found in many important synthetic drug molecules and have a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between amines and other reagents . For example, the synthesis of “N-(3-chlorophenethyl)-4-nitrobenzamide” involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride .Molecular Structure Analysis
The molecular structure of a similar compound, “Nicotinamide, N-(3-chlorophenyl)-”, includes a formula of C12H9ClN2O and a molecular weight of 232.666 .Chemical Reactions Analysis
The chemical reactions of similar compounds can be complex and involve various mechanisms . For instance, carbamates, which are chemically similar to amides, can form polymers such as polyurethane resins .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For instance, “ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE” is a carbamate ester that is combustible and may cause respiratory irritation and skin burns .Scientific Research Applications
Neuroscience and Pharmacology
The compound’s structure suggests potential neuromodulatory effects, which could influence mood, cognition, and behavior. Its role in the regulation of neurotransmitter levels, particularly dopamine and norepinephrine, could contribute to feelings of euphoria and alertness. This makes it a candidate for research into the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD) .
Medicinal Chemistry
The presence of a chlorine atom and a triazole ring in the compound indicates that it could enhance the biological activity of biologically active molecules. The strategic incorporation of chlorine into specific positions of molecules is known to enhance their inherent biological activity, making this compound a valuable target for drug design .
Antifungal Applications
Given the structural similarity to known antifungal agents, this compound could be explored for its efficacy against fungal infections. It could serve as a lead compound in the development of new antifungal drugs, especially considering the rise of pathogen resistance against current treatments .
Antioxidant Properties
The compound’s molecular structure suggests it may possess antioxidant properties. Research into its ability to neutralize free radicals could lead to applications in preventing oxidative stress-related diseases .
Antitubercular Activity
The triazole ring is a common feature in many antitubercular agents. Investigating this compound’s potential to inhibit the growth of Mycobacterium tuberculosis could open new avenues for treating tuberculosis .
Drug Discovery and Design
The nitro group within the compound’s structure is associated with a wide range of therapeutic agents. Its diverse pharmacological effects make it a compelling target for exploration and innovation in drug discovery, particularly for antimicrobial therapy and cancer treatment .
Bio-functional Hybrid Molecule Synthesis
This compound could be used in the synthesis of bio-functional hybrid molecules, which are of significant interest in the development of novel therapeutic agents. Its ability to react with other compounds to form hybrids can be fully characterized via NMR, UV, and mass spectral data .
Computational Chemistry Studies
In silico computational studies could be conducted to understand the binding affinity and interactions of this compound with various biological targets. Molecular docking studies can rationalize the observed biological activity data and suggest ideal structural requirements for further development .
Mechanism of Action
Target of Action
They are often used in medicinal chemistry due to their diverse biological activities .
Mode of Action
Many triazoles act by binding to their target proteins and disrupting their normal function .
Biochemical Pathways
Without specific information, it’s hard to say exactly which biochemical pathways this compound might affect. Triazoles can be involved in a wide range of biochemical processes depending on their specific structures and targets .
Pharmacokinetics
These properties can vary widely among different compounds and can be influenced by factors such as the compound’s chemical structure and the patient’s physiology .
Result of Action
Depending on its targets, it could potentially influence a wide range of cellular processes .
Action Environment
The action of this compound could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. Without specific information, it’s hard to say exactly how these factors might impact the compound’s action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-chlorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-13-7-5-6-12(17)10-13)19-20-21(11)14-8-3-2-4-9-14/h2-10H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBIYEALZAROPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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